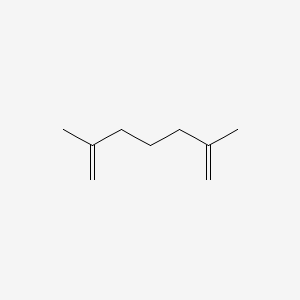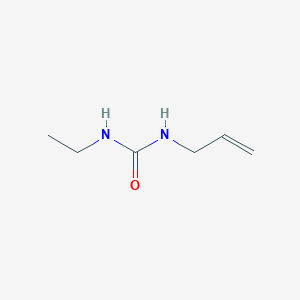
1-Ethyl-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-prop-2-enylurea is an organic compound that belongs to the urea derivatives family. Urea derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an ethyl group and a prop-2-enyl group attached to the nitrogen atoms of the urea moiety, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-prop-2-enylurea can be achieved through several methods. One common approach involves the reaction of ethyl isocyanate with prop-2-enylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5NCO+C3H5NH2→C2H5NHCONHC3H5
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-3-prop-2-enylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the prop-2-enyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the urea moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-enyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-3-prop-2-enylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-prop-2-enylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-prop-2-enylurea can be compared with other urea derivatives, such as:
1-Ethyl-3-methylurea: Similar in structure but with a methyl group instead of a prop-2-enyl group. This compound has different reactivity and applications.
1-Propyl-3-prop-2-enylurea: Contains a propyl group instead of an ethyl group
1-Ethyl-3-phenylurea: Features a phenyl group, leading to distinct aromatic properties and applications in different fields.
The uniqueness of this compound lies in its specific combination of ethyl and prop-2-enyl groups, which confer unique reactivity and versatility compared to other urea derivatives.
Propriétés
Numéro CAS |
89607-21-6 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enylurea |
InChI |
InChI=1S/C6H12N2O/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
Clé InChI |
IPNNSYVUNMQMQC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


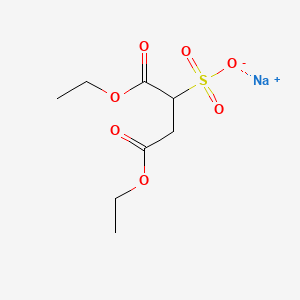
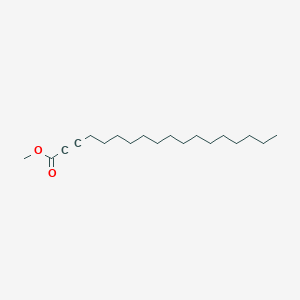

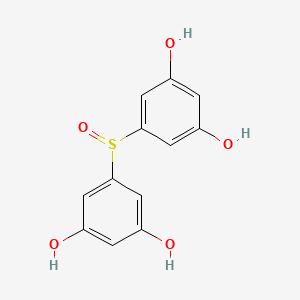

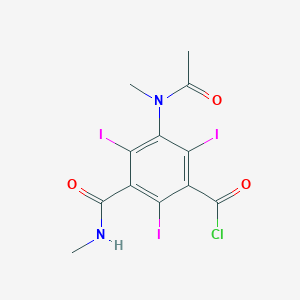
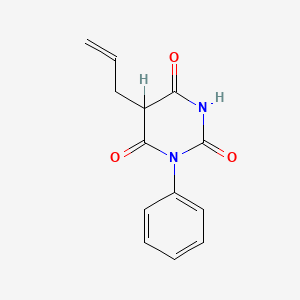
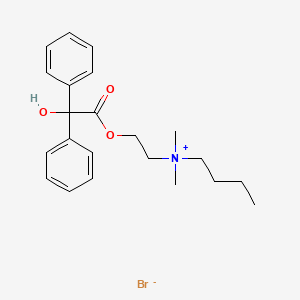
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
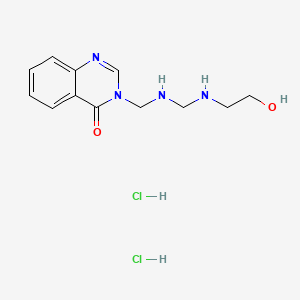
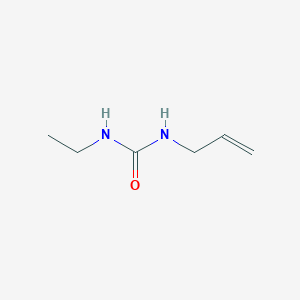
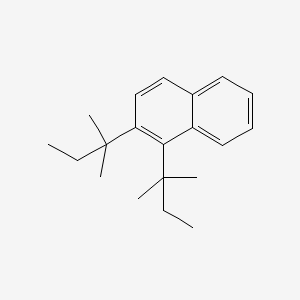
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
